3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide
CAS No.: 1311278-98-4
Cat. No.: VC2710778
Molecular Formula: C16H16F3N3O
Molecular Weight: 323.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311278-98-4 |
|---|---|
| Molecular Formula | C16H16F3N3O |
| Molecular Weight | 323.31 g/mol |
| IUPAC Name | 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzamide |
| Standard InChI | InChI=1S/C16H16F3N3O/c1-20-15(23)11-6-4-5-10(7-11)13-8-12(16(17,18)19)9-14(21-13)22(2)3/h4-9H,1-3H3,(H,20,23) |
| Standard InChI Key | BTLHCFIPIXVRKN-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
| Canonical SMILES | CNC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
Introduction
Molecular Formula and Weight
While the exact molecular formula and weight of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide are not directly available, we can estimate them based on similar compounds. For instance, 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has a molecular weight of 294.27 g/mol . Adding an N-methyl benzamide group would increase the molecular weight significantly.
Synthesis and Preparation
The synthesis of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide likely involves several steps, including the formation of the pyridine ring and its substitution, followed by coupling with a benzamide precursor. A common approach might involve:
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Pyridine Ring Formation: This could involve condensation reactions or cyclization processes.
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Substitution Reactions: Introduction of the dimethylamino and trifluoromethyl groups onto the pyridine ring.
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Coupling with Benzamide: Using methods like amide coupling reactions to attach the N-methyl benzamide moiety.
Pharmaceutical Applications
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Biological Activity: Compounds with similar structures may exhibit biological activities such as enzyme inhibition or receptor binding, depending on their specific functional groups.
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Drug Development: The presence of a benzamide group and a pyridine ring could make this compound a candidate for drug development, particularly in areas like oncology or neurology.
Materials Science Applications
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Optoelectronic Materials: The trifluoromethyl group can influence optical properties, making it potentially useful in optoelectronic devices.
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Polymer Chemistry: Incorporation into polymers could enhance their thermal stability and optical properties.
Research Findings and Data
Given the lack of direct information on 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide, we rely on related compounds for insights:
These compounds share similar structural motifs and could serve as models for understanding the properties and potential applications of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide.
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